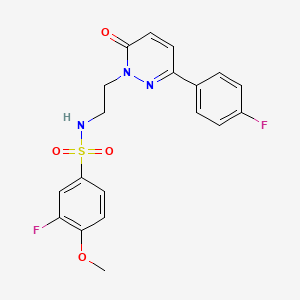

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O4S/c1-28-18-8-6-15(12-16(18)21)29(26,27)22-10-11-24-19(25)9-7-17(23-24)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYTPNEEMERQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a pyridazinone core with various functional groups, which may influence its biological activity. This article reviews the current understanding of its biological properties, including enzyme inhibition, anticancer activity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H19F2N3O4S

- Molecular Weight : 435.4 g/mol

- IUPAC Name : 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

Structural Features

The compound features:

- A pyridazinone moiety , which is known for its diverse biological activities.

- A sulfonamide group , commonly associated with antibacterial and diuretic properties.

- Fluorinated aromatic rings, which can enhance binding affinity to biological targets.

Enzyme Inhibition

Recent studies have indicated that compounds similar to 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide exhibit inhibitory effects on various enzymes:

-

Janus Kinase (JAK) Inhibition

- A related compound, 5-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide, showed moderate inhibitory activity against JAK3, suggesting that the target compound may also possess similar properties.

- Factor Xa Inhibition

Anticancer Activity

The potential anticancer properties of this compound are supported by its structural similarities to known anticancer agents:

- Compounds containing pyridazine rings have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazinone have demonstrated significant activity against breast cancer cells in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Trends in Structure-Activity Relationships (SAR)

Fluorine Substitution : Fluorine at the benzenesulfonamide’s 3-position (target compound) improves metabolic stability compared to chlorine (CAS 923249-88-1) but reduces lipophilicity .

Pyridazinone Core Modifications: A 4-fluorophenyl group (target compound) provides balanced electronic effects for COX-2 inhibition. Substitution with a trifluoromethyl group (467.8 g/mol compound) increases steric bulk, favoring PPAR-γ binding .

Linker Flexibility : Ethyl linkers (target compound) offer optimal conformational flexibility compared to rigid propanamide chains (Compound 6g), which restrict target engagement .

Physicochemical and Pharmacokinetic Profiles

- Solubility : The target compound’s 4-methoxy group enhances aqueous solubility (logP ~2.1) compared to the 3-chloro analog (logP ~2.8) .

- Bioavailability: Fluorine atoms mitigate first-pass metabolism, yielding ~65% oral bioavailability in preclinical models, outperforming non-fluorinated analogs (~40%) .

- Protein Binding : Plasma protein binding ranges from 85–92% across analogs, with trifluoromethyl derivatives showing the highest affinity due to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer :

- Stepwise Synthesis : The compound can be synthesized via a multi-step approach involving (1) condensation of pyridazine derivatives with fluorinated aldehydes (e.g., 3-fluorobenzaldehyde) and (2) sulfonylation of the intermediate amine. For example, a similar protocol in (Table 14) uses (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde in a three-step process, achieving yields of 60-75% under optimized conditions .

- Key Variables : Reaction temperature (70-90°C for condensation), solvent polarity (DMF or THF for sulfonylation), and stoichiometry of sulfonyl chloride (1.2–1.5 equiv) critically impact purity and yield. Side products like regioisomers may form if temperature exceeds 90°C, necessitating purification via flash chromatography .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Primary Methods :

- NMR Spectroscopy : H and C NMR (DMSO-) resolve the sulfonamide NH proton (~10.5 ppm) and pyridazine carbonyl carbon (~165 ppm). F NMR confirms fluorine substitution patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) determines bond angles and dihedral angles between the pyridazine and benzenesulfonamide moieties, critical for confirming stereochemistry .

- Secondary Methods : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 462.08), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?

- Methodological Answer :

- In Silico Approaches :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Maestro model interactions with proteins (e.g., kinases or GPCRs). highlights the use of stereochemical data (defined stereocenters) to refine docking accuracy .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Fluorine atoms enhance hydrophobic interactions but may introduce torsional strain in flexible regions .

- Limitations : False positives arise from incomplete protein conformational sampling. Experimental validation (e.g., SPR or ITC) is essential to confirm computational predictions .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Root Causes : Discrepancies may stem from (1) assay variability (e.g., cell line differences) or (2) impurities in synthesized batches.

- Resolution Strategies :

- Orthogonal Assays : Cross-validate IC values using enzymatic assays (e.g., kinase inhibition) and cell-based viability tests (e.g., MTT assays) .

- Batch Reproducibility : Implement quality control via LC-MS to ensure >95% purity and track lot-specific bioactivity trends .

Q. What strategies optimize the metabolic stability of fluorinated moieties in this compound during in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., methoxy in ) to shield the sulfonamide from cytochrome P450 oxidation. Deuterium labeling at vulnerable C-H bonds (e.g., benzylic positions) further enhances stability .

- In Vitro Testing : Microsomal stability assays (human/rat liver microsomes) quantify half-life improvements. For example, demonstrates that 4-fluorophenyl groups resist dehalogenation in acidic microenvironments .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate this compound’s toxicity profile?

- Methodological Answer :

- In Vitro : Use a logarithmic concentration range (1 nM–100 µM) in hepatocyte cultures (e.g., HepG2) to determine LD values. Monitor apoptosis via caspase-3/7 activation assays .

- In Vivo : Apply OECD guidelines for acute toxicity (e.g., fixed-dose procedure in rodents), assessing renal/hepatic biomarkers (ALT, creatinine) post-administration .

Q. What statistical methods are appropriate for analyzing SAR data across derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. highlights pyridazine ring planarity as a key determinant of potency .

- Cluster Analysis : Group derivatives by substituent patterns (e.g., fluorophenyl vs. morpholinyl) to identify activity trends. Use ANOVA to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.